molecular formula C7H8O3 B8534369 (1R,2S,4R)-7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

(1R,2S,4R)-7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B8534369
M. Wt: 140.14 g/mol
InChI Key: HLZLZWREBWOZCZ-HCWXCVPCSA-N
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Description

(1R,2S,4R)-7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a useful research compound. Its molecular formula is C7H8O3 and its molecular weight is 140.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H8O3

Molecular Weight

140.14 g/mol

IUPAC Name

(1R,2S,4R)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

InChI

InChI=1S/C7H8O3/c8-7(9)5-3-4-1-2-6(5)10-4/h1-2,4-6H,3H2,(H,8,9)/t4-,5-,6+/m0/s1

InChI Key

HLZLZWREBWOZCZ-HCWXCVPCSA-N

Isomeric SMILES

C1[C@@H]2C=C[C@H]([C@H]1C(=O)O)O2

Canonical SMILES

C1C2C=CC(C1C(=O)O)O2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3.0 g (17.8 mmol) of ethyl 7-oxabicyclo[2.2.1]hept-5-en-2-carboxylate are suspended in 10 ml of water and 20 ml of ethanol. The temperature is kept below 20° C. by cooling with ice, while 3.5 g (62.3 mmol) of potassium hydroxide are added. The mixture is stirred for 2 hours at ambient temperature, the ethanol is distilled off at a bath temperature of 30° C. and the aqueous solution is extracted with ethyl acetate. The aqueous phase is acidified to a pH of 6 while cooling with ice and shaken with dichloromethane, then the combined organic extracts are dried and evaporated down. 0.8 g (32% of theory) of the title compound are obtained as a brown oil.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

The inside of a three-neck flask (inside volume 500 ml) equipped with a thermometer and a mechanical stirrer was substituted with nitrogen, and distilled furan (136 g, 2.0 mol), acrylic acid (72 g, 1.0 mol) and diisopropyl ether (70 ml) as a solvent were charged therein. The mixture was cooled to an inner temperature of 2° C. To this mixed solution was added dropwise a solution (11 ml, 0.01 mol) of a borane-tetrahydrofuran complex (BH3.THF) in 0.93 M tetrahydrofuran over 10 min., while maintaining the inner temperature at not more than 2° C. After the completion of the dropwise addition, the mixture was stirred at the same temperature for 4 hr. The resulting crystals were collected by filtration through a glass filter, washed with diisopropyl ether (100 ml) cooled to not more than 5° C. and dried under reduced pressure for 2 hr. to give 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid as colorless crystals (81 g, endo form:exo form=95:5, purity >99%, yield 58% based on acrylic acid).
Name
Quantity
136 g
Type
reactant
Reaction Step One
Quantity
72 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Distilled furan (141.7 g, 2.08 mol) and triacetoxyborane (1.19 g, 6.63 mmol) were charged in a similar reactor as in Example 4, and the mixture was cooled to −5° C. To this mixed solution was added acrylic acid (30.4 g, 0.42 mol) and the mixture was stirred at an inner temperature of −5° C. for 22 hr. The resulting crystals were collected by filtration through a glass filter, washed with diisopropyl ether (60 ml) cooled to not more than 5° C. and dried under reduced pressure for 2 hr. to give 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid as colorless crystals (11.4 g, endo form:exo form=98:2, purity >99%, yield 43% based on acrylic acid).
Name
Quantity
141.7 g
Type
reactant
Reaction Step One
Quantity
1.19 g
Type
reactant
Reaction Step One
Quantity
30.4 g
Type
reactant
Reaction Step Two

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